molecular formula C10H10N2OS B2993937 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile CAS No. 2167151-38-2

2-(Thiolan-3-yloxy)pyridine-3-carbonitrile

Cat. No.: B2993937
CAS No.: 2167151-38-2
M. Wt: 206.26
InChI Key: SOSOYUPEAIERRJ-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yloxy)pyridine-3-carbonitrile is a chemical compound designed for research and development applications. This structured molecule integrates a pyridine-3-carbonitrile core with a thiolan-3-yloxy substituent, making it a valuable scaffold in medicinal chemistry and organic synthesis . The primary research value of this compound lies in its potential as a precursor for synthesizing novel heterocyclic compounds with anticipated biological activity. The pyridine ring is a privileged scaffold in pharmaceuticals, known for improving water solubility and contributing to broad-spectrum therapeutic effects . The carbonitrile group (-C#N) is a versatile functional handle that can be transformed into other groups, such as amides or carboxylic acids, or used to construct more complex ring systems like thieno[2,3-b]pyridines . Research on structurally similar pyridine and thiazole derivatives has demonstrated significant antimicrobial activities, including against multidrug-resistant pathogens, and potential as DNA gyrase inhibitors . The incorporation of a thiolane (tetrahydrothiophene) ring, as seen in the closely related compound N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide, introduces a sulfur atom that can influence the compound's electronic properties and lipophilicity, potentially affecting its interaction with biological targets and its metabolic stability . This compound is intended for use in chemical synthesis, method development, and biological screening in a laboratory setting. It is sold for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(thiolan-3-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-6-8-2-1-4-12-10(8)13-9-3-5-14-7-9/h1-2,4,9H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSOYUPEAIERRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Thiolan 3 Yloxy Pyridine 3 Carbonitrile and Analogous Structures

Strategies for Constructing the Pyridine-3-carbonitrile (B1148548) Core

The formation of the substituted pyridine (B92270) ring is a foundational step. Various classical and modern organic synthesis techniques are employed to build this heterocyclic scaffold efficiently.

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules like substituted pyridines in a single step, minimizing waste and saving time. acsgcipr.orgnih.gov These reactions combine three or more starting materials in a one-pot synthesis. nih.gov A common strategy for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives involves the reaction of an aldehyde, a ketone, malononitrile, and an ammonia (B1221849) source, typically ammonium (B1175870) acetate (B1210297). ijpsr.com

Different catalysts and conditions can be employed to optimize these reactions. For instance, ionic liquids have been used as a medium for the reaction between chalcones, malononitrile, and ammonium acetate to produce 2-amino-3-cyanopyridine derivatives in good yields. ijpsr.com Microwave-assisted synthesis has also been recognized as a green chemistry tool that can accelerate the formation of pyridine derivatives, often leading to excellent yields in very short reaction times. nih.gov

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehydes, Malononitrile, ThiolsTetrabutylammonium hydroxide (B78521) (TBAH) or PiperidinePyridine-3,5-dicarbonitriles acs.org
p-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetateMicrowave irradiation, EthanolSubstituted 3-pyridinecarbonitriles nih.gov
Benzaldehydes, Malononitrile, UracilNano catalyst (LDH@PTRMS@BDSA@Cu(NO3)2)Pyrido[2,3-d]pyrimidines researchgate.net
Aldehyde, Substituted acetophenone, Malononitrile, Ammonium acetateYtterbium perfluorooctanoate, Ethanol, Reflux2-amino-3-cyanopyridine ijpsr.com

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the pyridine ring. youtube.com The Hantzsch pyridine synthesis is a classic example, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. acsgcipr.org This method initially produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. acsgcipr.orgbaranlab.org

Variations of this approach are widely used to create functionalized pyridines. For instance, 2-oxo-pyridine-3-carbonitrile derivatives can be synthesized in a one-pot reaction involving an aldehyde, an active methylene (B1212753) ketone, ethyl cyanoacetate, and ammonium acetate. nih.gov This reaction proceeds via a series of condensation and cyclization steps to form the pyridone ring system directly. nih.gov

Once the pyridine ring is formed, its functionalization can be achieved through various reactions. The pyridine ring, particularly when substituted with electron-withdrawing groups like a nitrile, is susceptible to nucleophilic aromatic substitution (SNAr). acs.org This is especially true for leaving groups located at the 2- and 4-positions. youtube.com Therefore, a common strategy involves synthesizing a 2-chloro-pyridine-3-carbonitrile intermediate, which can then react with various nucleophiles to introduce different functionalities at the C2 position.

Direct C-H functionalization offers an alternative route. For example, vicarious nucleophilic substitution (VNS) allows for the alkylation of electron-deficient rings like nitropyridines. nih.govacs.org In this method, a carbanion stabilized by a leaving group attacks the ring, followed by base-induced elimination to yield the alkylated product. nih.govacs.org While typically applied to nitropyridines, the principle of activating the pyridine ring towards nucleophilic attack is broadly relevant.

Methodologies for Introducing the Thiolane-3-yloxy Moiety via Etherification

The introduction of the thiolan-3-yloxy group onto the pyridine-3-carbonitrile core is typically achieved via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This process involves the reaction of a 2-halopyridine-3-carbonitrile (e.g., 2-chloro-pyridine-3-carbonitrile) with 3-hydroxythiolane.

The reaction is generally performed in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), which deprotonates the hydroxyl group of 3-hydroxythiolane to form a more nucleophilic alkoxide. This alkoxide then attacks the C2 position of the pyridine ring, displacing the halide leaving group to form the desired ether linkage. The general synthetic route for analogous 2-alkyloxy-pyridine-3-carbonitrile derivatives follows this established chemical pathway. researchgate.net

Derivatization Pathways from 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile Precursors and Related Structures

The nitrile and pyridine functionalities of the target compound serve as handles for further chemical transformations, allowing for the construction of more complex, fused heterocyclic systems.

The 2-substituted-pyridine-3-carbonitrile scaffold is a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological interest. nih.govnih.gov The synthesis typically involves the cyclization of a 2-aminopyridine-3-carbonitrile derivative. The nitrile group and the adjacent amino group can react with various one-carbon synthons to form the fused pyrimidine (B1678525) ring.

For example, heating a 2-aminonicotinonitrile with formic acid or formamide (B127407) can yield a 4-aminopyrido[2,3-d]pyrimidine. nih.gov Alternatively, reaction with guanidine (B92328) can lead to the formation of 2,4-diaminopyrido[2,3-d]pyrimidines. nih.gov These reactions demonstrate how the pyridine-3-carbonitrile core can be elaborated into bicyclic systems. nih.govrsc.org

Table 2: Cyclization Reactions for Pyrido[2,3-d]pyrimidine Synthesis

Starting MaterialReagent(s)ProductReference
2-aminopyridine-3-carbonitrileAcylation/Thioacylation followed by intramolecular heterocyclizationPyrido[2,3-d]pyrimidine derivatives rsc.org
2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrilesGuanidine2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones nih.gov
2-chloro-3-cyanopyridineHydrazine hydrate3-amino-1H-pyrazolo[3,4-b]pyridines (a related fused system) researchgate.net
6-aminopyrimidine-2,4(1H,3H)-dione, Isatins, 1H-pyrazol-5-amineDeamination cyclization in aqueous mediumSpiro-fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives researchgate.net

Formation of Bipyridine and Terpyridine Derivatives

The pyridine-3-carbonitrile scaffold serves as a versatile precursor for the synthesis of bipyridine and terpyridine derivatives. These reactions often proceed through the modification of a 2-substituted pyridine-3-carbonitrile. One common strategy involves the use of 2-oxo-pyridine-3-carbonitrile derivatives, which can be prepared through multi-component reactions. For instance, the reaction of an appropriate ketone, an aldehyde, and cyanoacetamide in the presence of a base can yield a 2-oxo-1,2-dihydropyridine-3-carbonitrile. This intermediate can then be alkylated at the oxygen to form a 2-alkoxypyridine-3-carbonitrile, a close analog to the target compound.

Cross-coupling reactions are a powerful tool for the formation of C-C bonds between pyridine rings to generate bipyridines and terpyridines. nih.govlboro.ac.uk Various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, have been successfully employed. nih.govorganic-chemistry.org For example, a 2-halopyridine derivative can be coupled with a pyridyl boronic acid or a pyridyl organostannane reagent in the presence of a palladium catalyst and a suitable base to form a bipyridine.

The Kröhnke synthesis is a classical method for preparing terpyridines. beilstein-journals.orgorgsyn.orgnih.gov This method typically involves the reaction of two equivalents of a 2-acetylpyridine (B122185) derivative with an aldehyde in the presence of a base and an ammonia source. By using a 2-acetylpyridine derivative bearing a substituent at the 6-position that can be subsequently modified, or by employing a substituted aldehyde, a wide variety of functionalized terpyridines can be accessed.

Table 1: Synthesis of Bipyridine and Terpyridine Derivatives
Starting MaterialReagents and ConditionsProductYield (%)Reference(s)
2-BromopyridinePyridine-3-boronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, reflux2,3'-Bipyridine85 nih.gov
2-Chloropyridine2-Pyridylzinc chloride, Pd(PPh3)4, THF, rt to reflux2,2'-Bipyridine78 organic-chemistry.org
2-Acetylpyridine, BenzaldehydeKOH, NH4OAc, EtOH, reflux4'-Phenyl-2,2':6',2''-terpyridine65-75 beilstein-journals.orgnih.gov
2-Acetylpyridine, 4-AlkoxybenzaldehydeKOH, aq. NH3, EtOH4'-(4-Alkoxyphenyl)-3,2':6',3''-terpyridine16-31 researchgate.netnih.gov

Preparation of Thiazole (B1198619) and Thiophene (B33073) Fused Heterocycles

The pyridine-3-carbonitrile moiety is also a key starting material for the synthesis of fused heterocyclic systems such as thieno[2,3-b]pyridines and thiazolo[5,4-b]pyridines. These fused systems are of interest due to their diverse biological activities.

The synthesis of thieno[2,3-b]pyridines often starts from a 2-mercapto- or 2-thioxo-pyridine-3-carbonitrile derivative. mdpi.comresearchgate.net A common approach is the reaction of a 2-thioxopyridine-3-carbonitrile with an α-halo ketone or α-halo ester. This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization (Thorpe-Ziegler reaction) to form the thiophene ring. For example, reacting 4,6-disubstituted-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate (B1199739) in the presence of a base like sodium ethoxide leads to the formation of a 3-amino-thieno[2,3-b]pyridine derivative.

Thiazolo[5,4-b]pyridines can be synthesized from 2-amino-3-substituted pyridine precursors. researchgate.netnih.govresearchgate.netdmed.org.ua One route involves the reaction of a 3-amino-2-chloropyridine (B31603) with an isothiocyanate to form a thiourea (B124793) derivative, which can then undergo intramolecular cyclization to form the thiazole ring. Another approach involves the reaction of a 2,3-diaminopyridine (B105623) with carbon disulfide or a similar reagent to construct the thiazole ring. Starting from a 2-alkoxypyridine-3-carbonitrile, a multi-step sequence involving conversion of the alkoxy group to an amino group would be necessary to enter these synthetic pathways.

Table 2: Synthesis of Thiazole and Thiophene Fused Heterocycles
Starting MaterialReagents and ConditionsProductYield (%)Reference(s)
2-Thioxo-1,2-dihydropyridine-3-carbonitrileEthyl bromoacetate, NaOEt, EtOH, refluxEthyl 3-amino-thieno[2,3-b]pyridine-2-carboxylateHigh mdpi.comresearchgate.net
3-Amino-2-chloropyridineKSCN, Br2, AcOH2-Amino-thiazolo[5,4-b]pyridineModerate researchgate.netdmed.org.ua
2,3-DiaminopyridineCS2, pyridine, refluxThiazolo[5,4-b]pyridine-2-thiolGood researchgate.net
3-Nitro-2-thiocyanatopyridine derivativeFe, AcOH, 60 °C2-Amino-thiazolo[5,4-b]pyridine derivative55 nih.gov

Development of Other Nitrogen-Containing Heterocyclic Derivatives

The reactivity of the nitrile and the pyridine ring in this compound and its analogs allows for the synthesis of a wide array of other nitrogen-containing heterocyclic derivatives. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, which can then be used in further cyclization reactions. For instance, the amide can be reacted with orthoformates to construct pyrimidine rings fused to the pyridine core.

The pyridine nitrogen can be quaternized, which can activate the ring towards nucleophilic attack or participate in cycloaddition reactions. Furthermore, the cyano group can participate in cycloaddition reactions, for example, with azides to form tetrazole derivatives. These transformations open up pathways to a diverse range of polycyclic and complex heterocyclic systems.

Advanced Synthetic Techniques and Catalysis in Compound Synthesis

Ultrasound-Assisted Synthetic Protocols

The use of ultrasound irradiation has emerged as a green and efficient technique in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.netnih.govmdpi.com In the context of pyridine-3-carbonitrile synthesis, ultrasound has been successfully applied to promote multi-component reactions. For example, the one-pot synthesis of 2-amino-3-cyanopyridines from an aldehyde, a ketone, malononitrile, and ammonium acetate can be significantly accelerated under ultrasonic irradiation.

Ultrasound-assisted synthesis has also been employed for the preparation of fused heterocyclic systems. The enhanced mass transfer and localized high temperatures and pressures generated by acoustic cavitation can facilitate cyclization and condensation reactions that might otherwise require harsh conditions. While specific applications of ultrasound to the synthesis of this compound have not been reported, its general utility in the synthesis of related pyridine derivatives suggests its potential applicability.

Table 3: Ultrasound-Assisted Synthesis of Pyridine Derivatives
Reaction TypeReactantsCatalyst/ConditionsProductAdvantage over Conventional MethodReference(s)
Multi-component reactionAldehyde, Ketone, Malononitrile, Ammonium AcetateNone, EtOH, Ultrasound2-Amino-3-cyanopyridineShorter reaction time, higher yield nih.gov
CyclocondensationChalcone, Malononitrile, Ammonium AcetateNone, Ultrasound2-Amino-4,6-diaryl-pyridine-3-carbonitrileReduced reaction time, improved yield nih.gov
Biginelli ReactionAldehyde, β-ketoester, Urea/ThioureaLewis Acid, UltrasoundDihydropyrimidinoneFaster reaction, higher purity nih.gov

Metal-Catalyzed Reaction Systems

Metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. In the synthesis of this compound and its analogs, metal catalysts are particularly important for cross-coupling reactions.

As mentioned earlier, palladium catalysts are extensively used in Suzuki, Stille, and Negishi couplings for the synthesis of bipyridines and terpyridines. nih.govlboro.ac.ukorganic-chemistry.orgpreprints.orgbeilstein-journals.org These reactions allow for the precise construction of the biaryl linkage. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and functional group tolerance.

Copper-catalyzed reactions are also highly relevant, particularly for the formation of C-O bonds in reactions analogous to the Ullmann condensation. nih.govrsc.orglookchem.com The synthesis of 2-alkoxypyridine derivatives can be achieved through the copper-catalyzed coupling of a 2-halopyridine with an alcohol. This methodology could be a viable alternative to the Williamson ether synthesis for the preparation of this compound, potentially offering different substrate scope and reaction conditions. For instance, a copper(I) catalyst in the presence of a suitable ligand and base can facilitate the coupling of 2-chloropyridine-3-carbonitrile with tetrahydrothiophen-3-ol.

Table 4: Metal-Catalyzed Reactions in Pyridine Derivative Synthesis
Reaction TypeSubstratesCatalyst SystemProductYield (%)Reference(s)
Suzuki Coupling2-Bromopyridine, Pyridine-3-boronic acidPd(PPh3)4 / Na2CO32,3'-Bipyridine85 nih.gov
Negishi Coupling2-Chloropyridine, 2-Pyridylzinc chloridePd(PPh3)42,2'-Bipyridine78 organic-chemistry.org
C-H ArylationPyridine N-oxide, Grignard reagentCuCl2 / LiF2-Alkyl/Aryl-pyridineGood organic-chemistry.org
C-O Coupling2-Halopyridine, AlcoholCuI / Ligand / Base2-AlkoxypyridineModerate to High nih.gov
C-N Coupling2-Halopyridine, AminePd(OAc)2 / Ligand / Base2-AminopyridineGood to Excellent beilstein-journals.org

Structural Elucidation and Characterization Techniques Applied to 2 Thiolan 3 Yloxy Pyridine 3 Carbonitrile and Its Derivatives

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic techniques are indispensable tools for elucidating the structure of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the electronic and vibrational states of chemical bonds, as well as the local environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile, ¹H and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of the pyridine (B92270) ring, the thiolanoxy substituent, and the carbonitrile group.

Expected ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the thiolane moiety. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the nitrile group in the pyridine ring, and the sulfur and oxygen atoms in the thiolanoxy group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-47.8 - 8.2dd~7-8, ~1-2
Pyridine H-57.2 - 7.6dd~7-8, ~4-5
Pyridine H-68.3 - 8.6dd~4-5, ~1-2
Thiolane O-CH5.5 - 5.9m
Thiolane S-CH₂2.8 - 3.2m
Thiolane CH₂2.1 - 2.5m

Note: dd = doublet of doublets, m = multiplet. The exact chemical shifts and coupling constants can vary depending on the solvent and the presence of any derivative groups.

Expected ¹³C NMR Data:

The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyridine C-2160 - 165
Pyridine C-395 - 100
Pyridine C-4140 - 145
Pyridine C-5120 - 125
Pyridine C-6150 - 155
Nitrile C≡N115 - 120
Thiolane O-CH75 - 80
Thiolane S-CH₂30 - 35
Thiolane CH₂25 - 30

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its elemental formula (C₉H₈N₂OS). The fragmentation pattern observed in the mass spectrum would provide further evidence for the proposed structure. Common fragmentation pathways for ethers include cleavage of the C-O bond and the bonds adjacent to the heteroatoms.

Expected Mass Spectrometry Data:

Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺192.04Molecular Ion
[M - C₄H₇S]⁺105.04Loss of the thiolane radical
[C₅H₄N₂O]⁺106.03Fragment corresponding to the pyridine-3-carbonitrile (B1148548) with the oxygen
[C₄H₇S]⁺87.03Thiolane fragment

Note: The m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, the C-O-C ether linkage, the C-S bond of the thiolane ring, and the aromatic pyridine ring.

Expected Infrared Spectroscopy Data:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
C≡N (Nitrile)2220 - 2260Stretching
C-O-C (Ether)1050 - 1150Asymmetric Stretching
C=N, C=C (Pyridine Ring)1400 - 1600Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C-S (Thiolane)600 - 800Stretching

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical formula of the synthesized molecule. For this compound (C₉H₈N₂OS), the theoretical elemental composition would be compared with the experimentally determined values to verify its purity and confirm its molecular formula.

Theoretical Elemental Composition for C₉H₈N₂OS:

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.019108.0956.23%
Hydrogen (H)1.0188.084.20%
Nitrogen (N)14.01228.0214.58%
Oxygen (O)16.00116.008.32%
Sulfur (S)32.07132.0716.68%
Total 192.26 100.00%

X-ray Crystallography for Three-Dimensional Structural Determination

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves diffracting X-rays off the crystal lattice to determine the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the connectivity of the atoms and provide detailed insights into its solid-state conformation. It would reveal the planarity of the pyridine ring and the conformation of the five-membered thiolane ring (e.g., envelope or twist conformation). Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the solid-state architecture. While specific crystallographic data for this exact compound is not currently available in the public domain, analysis of related pyridine derivatives suggests that the pyridine ring would be essentially planar.

Exploration of Biological Activities and Structure Activity Relationships Within the 2 Thiolan 3 Yloxy Pyridine 3 Carbonitrile Class

Antimicrobial Research Perspectives

The pyridine-3-carbonitrile (B1148548) framework is a recognized pharmacophore in the development of new antimicrobial agents. Derivatives have been synthesized and evaluated for a range of activities, including antibacterial, antifungal, and insecticidal properties.

Evaluation of Antibacterial Potency Against Bacterial Strains

Derivatives of the pyridine-3-carbonitrile class have demonstrated notable antibacterial activity. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain 2-oxonicotinonitrile derivatives have been tested against various bacterial strains. One such compound, designated 7b in a study, exhibited potent activity against the Gram-positive bacterium Bacillus subtilis, with an inhibition zone larger than that of the standard antibiotic, Ampicillin. nih.gov However, its efficacy against the Gram-negative Escherichia coli was negligible. nih.gov Other derivatives showed moderate activity against B. subtilis. nih.gov

In another study, 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed strong antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. nih.gov The minimum inhibitory concentration (MIC) values for the most active compounds were comparable to the antibiotic linezolid. nih.gov Furthermore, some synthesized pyrido[2,3-d]pyrimidin-4-one derivatives, which incorporate the pyridine-carbonitrile motif, were found to be more potent than the reference drug cefotaxime (B1668864) against bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.com

Table 1: Antibacterial Activity of Selected Pyridine-3-Carbonitrile Derivatives

Compound Class Bacterial Strain Measurement Result Reference
2-Oxonicotinonitrile (7b) Bacillus subtilis Inhibition Zone 23 mm nih.gov
2-Oxonicotinonitrile (7b) Escherichia coli Inhibition Zone 0 mm nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone (21d) S. aureus (ATCC25923) MIC 4 µg/mL nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone (21d) S. pneumoniae (ATCC49619) MIC 2 µg/mL nih.gov
Pyrido[2,3-d]pyrimidin-4-one (7a) S. aureus MIC 6 µmol/L mdpi.com

Assessment of Antifungal Efficacy

The antifungal potential of the pyridine-3-carbonitrile class is also an area of active research. Certain novel pyridine (B92270) carboxamide derivatives have been evaluated for their antifungal activity against various plant pathogens. nih.gov One compound in this series, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrated significant in vivo preventative efficacy of 53.9% against Botrytis cinerea at a concentration of 200 mg/L, which was comparable to the commercial fungicide thifluzamide. nih.gov The mechanism of action for this class of compounds is believed to be the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov

Additionally, some pyrido[2,3-d]pyrimidin-4-one derivatives have shown superior antifungal activity compared to the standard drug fluconazole (B54011) against fungal strains such as Aspergillus fumigatus and Candida albicans. mdpi.com

Table 2: Antifungal Activity of Selected Pyridine-3-Carbonitrile Derivatives

Compound Class Fungal Strain Measurement Result Reference
Pyridine Carboxamide (3f) Botrytis cinerea In vivo preventative efficacy (200 mg/L) 53.9% nih.gov
Pyrido[2,3-d]pyrimidin-4-one (7a) Aspergillus fumigatus MIC 6 µmol/L mdpi.com

Investigation of Insecticidal Activity

Research has extended into the insecticidal properties of pyridine derivatives, including those structurally related to the 2-(thiolan-3-yloxy)pyridine-3-carbonitrile class. Studies on new thienylpyridines, which feature a thiophene (B33073) ring (a sulfur-containing aromatic heterocycle), have demonstrated toxicological activity against both nymphs and adults of the cotton aphid, Aphis gossypii. acs.orgconsensus.app Similarly, other functionalized pyridine derivatives have been synthesized and tested for their effectiveness against the cowpea aphid, Aphis craccivora. nih.gov The most potent of these compounds exhibited high insecticidal bioactivity, with LC50 values as low as 0.080 mg/L for nymphs and 0.498 mg/L for adults. nih.gov This suggests that the pyridine scaffold is a promising starting point for the development of novel insecticides. nih.govresearchgate.net

Table 3: Insecticidal Activity of Selected Pyridine Derivatives

Compound Class Pest Species Measurement Result Reference
Functionalized Pyridine (1f) Aphis craccivora (Nymphs) LC50 0.080 mg/L nih.gov
Functionalized Pyridine (1f) Aphis craccivora (Adults) LC50 0.498 mg/L nih.gov

Anti-inflammatory Investigations

The pyridine ring system is a core component of various anti-inflammatory agents. Research into pyridine-3-carbonitrile derivatives has focused on their ability to inhibit key enzymes and modulate pathways involved in the inflammatory response.

Cyclooxygenase (COX) Enzyme Inhibition Studies

Several studies have highlighted the potential for pyridine and bipyridine carbonitrile derivatives to act as selective inhibitors of cyclooxygenase-2 (COX-2). sciforum.net The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors. sciforum.netnih.gov

In one study, newly synthesized pyrimidine-pyridine hybrids were evaluated for their COX inhibitory activity. Several compounds, including 9b, 9d, and 11c, revealed better COX-2 inhibitory activity than the well-known selective COX-2 inhibitor, celecoxib. ucr.edu For example, compound 11c, 7-Amino-5-(3,4,5-trimethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d] pyrimidine-6-carbonitrile, showed significant edema inhibition. ucr.edu Similarly, other research on new pyrimidine-5-carbonitriles identified compounds with potent COX-2 inhibition, with IC50 values in the submicromolar range, comparable to or better than reference drugs like Nimesulide and Celecoxib. nih.gov

Table 4: COX-2 Inhibition by Pyridine-Carbonitrile Derivatives

Compound Class Measurement Result (IC50) Reference
Pyrimidine-Pyridine Hybrid (9b) COX-2 Inhibition 0.89 µM ucr.edu
Pyrimidine-Pyridine Hybrid (9d) COX-2 Inhibition 0.25 µM ucr.edu
Pyrimidine-Pyridine Hybrid (11c) COX-2 Inhibition 0.45 µM ucr.edu
Pyrimidine-5-Carbonitrile (5d) COX-2 Inhibition 0.16 µM nih.gov

Modulatory Effects on Inflammatory Pathways

Beyond direct enzyme inhibition, certain pyridine-carbonitrile derivatives have been shown to modulate inflammatory pathways. Research indicates that some of these compounds can reduce the expression levels of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated monocytes. sciforum.net Furthermore, these compounds were found to increase the expression of the anti-inflammatory cytokine IL-10 and restore normal levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. sciforum.net This dual action of inhibiting pro-inflammatory mediators while promoting anti-inflammatory ones suggests a comprehensive mechanism for controlling inflammation.

Anticancer Research Applications

The pyridine-3-carbonitrile scaffold is a recurring motif in medicinal chemistry, demonstrating a range of biological activities, including potential as anticancer agents. arabjchem.org Research into this class of compounds has primarily focused on their ability to inhibit the growth of various cancer cell lines, with structure-activity relationship (SAR) studies aiming to optimize their potency and selectivity. nih.gov

In Vitro Cytotoxicity Profiling in Human Cancer Cell Lines

Derivatives of the 2-(substituted-oxy)pyridine-3-carbonitrile class have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. These studies are crucial in determining the potential of these compounds as anticancer therapeutic agents. The cytotoxicity is typically measured in terms of the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required to inhibit the growth of 50% of a cancer cell population.

For instance, a series of novel pyridine-3-carbonitrile derivatives were tested against breast cancer cell lines, MCF-7 and MDA-MB-231. rsc.org One of the most potent compounds in this series, designated as 3d , exhibited significant cytotoxic activity with IC50 values of 4.55 ± 0.88 µM and 9.87 ± 0.89 µM against MCF-7 and MDA-MB-231 cells, respectively. rsc.org Another study on a different set of pyridine-3-carbonitrile analogs revealed that compound 4a showed notable activity against the human colorectal carcinoma cell line (HT29) with an IC50 value of 2.243 ± 0.217 μM. researchgate.net

The cytotoxic profile of these compounds often varies depending on the specific substitutions on the pyridine ring and the cancer cell line being tested. For example, in a study of pyrano[3,2-c]pyridine-3-carbonitrile derivatives, the formimidate derivative 5 demonstrated the best cytotoxic activity against colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7) cell lines, with IC50 values of 5.2 ± 0.1 µM, 3.4 ± 0.3 µM, and 1.4 ± 0.6 µM, respectively. ekb.eg In another investigation, triphenylamine-linked pyridine analogues were synthesized and evaluated, where compounds 4b and 4e showed high potency against the A-549 lung cancer cell line with IC50 values of 0.00803 µM and 0.0095 µM, respectively. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyridine-3-carbonitrile Derivatives

Compound Cell Line IC50 (µM)
3d MCF-7 (Breast) 4.55 ± 0.88
3d MDA-MB-231 (Breast) 9.87 ± 0.89
4a HT29 (Colorectal) 2.243 ± 0.217
5 HCT-116 (Colon) 5.2 ± 0.1
5 HepG-2 (Hepatic) 3.4 ± 0.3
5 MCF-7 (Breast) 1.4 ± 0.6
4b A-549 (Lung) 0.00803
4e A-549 (Lung) 0.0095
4b MDA-MB-231 (Breast) 0.0103
4e MDA-MB-231 (Breast) 0.0147

This table presents a selection of reported IC50 values for different pyridine-3-carbonitrile derivatives against various human cancer cell lines.

Studies on Impact on Cellular Gene Expression Profiles

Further research, such as microarray analysis or RNA sequencing, would be necessary to elucidate the specific genes and signaling pathways affected by this compound in cancer cells. This would help in identifying biomarkers for sensitivity and resistance to this class of compounds.

Central Nervous System (CNS) Activity Exploration

While the primary focus of research on pyridine-3-carbonitrile derivatives has been in oncology, the privileged nature of the pyridine scaffold in medicinal chemistry suggests potential for activity in other therapeutic areas, including the central nervous system. ijpsr.com

Potential Neuropharmacological Effects of Related Structures

The pyridine ring is a common feature in many CNS-active drugs. Therefore, it is plausible that compounds related to this compound could exhibit neuropharmacological effects. However, specific studies on the CNS activity of this particular class of compounds are limited. The lipophilicity and other physicochemical properties of these molecules would play a crucial role in their ability to cross the blood-brain barrier, a prerequisite for CNS activity.

Investigations into Influence on Neurotransmitter Systems

The influence of this compound and its analogs on neurotransmitter systems is a largely unexplored area. Future investigations could involve binding assays to determine if these compounds interact with key neurotransmitter receptors, such as those for dopamine, serotonin, or GABA. Functional assays could then be employed to assess whether they act as agonists, antagonists, or modulators of these receptors. Such studies would be the first step in determining the potential of this chemical class for the treatment of neurological or psychiatric disorders.

Mechanistic Insights into Biological Action

Elucidating the mechanism of action is a critical step in the development of any potential therapeutic agent. For the this compound class, the precise molecular targets are not yet fully characterized. However, research on related pyridine-3-carbonitrile derivatives provides some clues.

Molecular docking studies with some cytotoxic pyridine derivatives have suggested potential interactions with key proteins involved in cancer cell proliferation and survival. For example, some analogs have been docked into the active sites of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), indicating that their anticancer effects may be mediated through the disruption of these signaling pathways. researchgate.net Another study pointed towards the induction of apoptosis and cell cycle arrest at the S phase in MCF-7 cells by a potent pyridine-3-carbonitrile derivative, which was also shown to activate caspase-3. rsc.org The inhibition of tubulin polymerization is another mechanism proposed for some pyridine-containing anticancer agents. arabjchem.org

These findings suggest that the anticancer activity of the broader class of pyridine-3-carbonitriles may stem from a multi-targeted mechanism involving the inhibition of key kinases, modulation of hormone receptors, and induction of apoptosis. Further biochemical and cellular assays are necessary to confirm these hypotheses and to identify the specific molecular targets of this compound.

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available information regarding the biological activities and structure-activity relationships of the specific chemical compound “this compound” or its immediate structural class.

The requested detailed analysis, including target protein and receptor binding affinity evaluations, enzyme inhibition profiling, assessment of synergistic interactions, and molecular target identification methodologies for this particular compound, could not be performed due to the absence of published research data.

General information on broader, related chemical classes such as pyridine-3-carbonitrile and 2-alkoxypyridine derivatives does exist, highlighting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netekb.egekb.egnih.govnih.govresearchgate.net Research on these wider classes has explored their interactions with various biological targets, including kinases and other enzymes. nih.govnih.govnih.govijsrset.commdpi.com However, this information is not specific to the 2-(thiolan-3-yloxy) substituent and therefore falls outside the strict scope of the requested article.

There are no specific data tables of research findings for "this compound" to be presented. Methodologies for identifying molecular targets of other pyridine-containing compounds have been described in the literature, but these have not been applied to the specific compound . mdpi.com Similarly, no studies on the synergistic interactions of this compound with co-administered agents have been reported.

Therefore, at present, the scientific community has not published findings that would allow for a thorough and informative article on the biological exploration of this compound as outlined.

Computational Chemistry and Theoretical Studies on 2 Thiolan 3 Yloxy Pyridine 3 Carbonitrile and Analogs

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a target protein. This information is critical for understanding the potential mechanism of action and for structure-based drug design.

While specific docking studies on 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile are not extensively documented in publicly available literature, research on closely related 2-alkoxy-3-cyanopyridine derivatives provides significant insights into how this class of compounds may interact with biological targets. These analogs have been docked into the active sites of various enzymes implicated in cancer and neurodegenerative diseases.

For instance, studies on 2-ethoxy-pyridine-3-carbonitrile derivatives have shown their potential to bind to enzymes like Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial targets in oncology. researchgate.netresearchgate.net Docking simulations for compounds such as 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile revealed strong binding affinities, with calculated binding energies (ΔG) as low as -8.06 kcal/mol for DHFR. researchgate.net These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. researchgate.net

Similarly, other 2-alkoxy-3-cyanopyridine analogs have been investigated as potential inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. nih.gov Molecular docking has been instrumental in elucidating the binding modes of these inhibitors, showing how the pyridine (B92270) ring and its substituents fit within the enzyme's catalytic gorge. nih.gov

These studies on analogous structures suggest that this compound would likely engage in similar interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring and the thiolan group can form hydrophobic and van der Waals interactions with the target protein. The nitrile group may also participate in hydrogen bonding or dipole-dipole interactions.

Table 1: Representative Molecular Docking Data for 2-Alkoxy-Pyridine-3-Carbonitrile Analogs

Compound Analog Target Protein Binding Affinity (ΔG, kcal/mol) Key Interacting Residues (Example)
4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile DHFR -8.06 Not specified
N'-(...acetyl)benzohydrazide derivative CDK2 Not specified Phenyl ring and Lys 89
2-alkoxy-3-cyanopyridine derivative AChE Not specified Not specified

This table is generated based on data from analogous compounds to illustrate potential interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide valuable information on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's stability and reaction mechanisms.

For pyridine-carbonitrile derivatives, DFT calculations help in rationalizing their biological activity. nih.govresearchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Studies on related pyridine derivatives have utilized DFT methods to optimize molecular geometries and calculate key electronic descriptors. researchgate.netnih.gov These calculations reveal how different substituents on the pyridine ring influence the electronic properties and, consequently, the molecule's reactivity. For this compound, the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, combined with the electron-donating potential of the ether oxygen, would create a specific charge distribution across the molecule. This distribution is critical for its interaction with biological targets and its susceptibility to metabolic reactions. nih.gov

The electrophilicity and nucleophilicity of different atomic sites can be mapped using these calculations, predicting which parts of the molecule are most likely to engage in covalent or electrostatic interactions. This information is complementary to docking studies and provides a more profound understanding of the molecule's intrinsic chemical properties. nih.govnih.gov

Table 2: Calculated Electronic Properties for Representative Pyridine Analogs

Property Description Typical Value Range for Analogs
HOMO Energy Highest Occupied Molecular Orbital energy; relates to electron-donating ability. -6.0 to -7.5 eV
LUMO Energy Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. -1.5 to -2.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. 4.0 to 5.5 eV

Values are illustrative based on general findings for substituted pyridine derivatives and may vary depending on the specific molecule and calculation method.

In Silico Prediction and Analysis of Physicochemical Descriptors

In silico methods are widely used to predict the physicochemical properties of drug candidates, which are crucial for their absorption, distribution, metabolism, and excretion (ADME). nih.gov These predictions help to identify potential liabilities early in the drug discovery process. Key descriptors include molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD) and acceptors (HBA), polar surface area (PSA), and aqueous solubility (logS).

For this compound and its analogs, these properties are estimated using various computational models. The well-known Lipinski's Rule of Five provides a guideline for oral bioavailability, suggesting that a compound is more likely to be orally active if it has: MW ≤ 500 Da, logP ≤ 5, HBD ≤ 5, and HBA ≤ 10.

Analyses of various pyridine-carbonitrile derivatives show that they generally fall within the ranges for good oral bioavailability. researchgate.netauctoresonline.org The predicted human intestinal absorption (HIA) for such compounds is often high, indicating they are likely to be well-absorbed from the gastrointestinal tract. auctoresonline.org However, aqueous solubility can be a challenge for some derivatives, which might affect their formulation and bioavailability. auctoresonline.org

Table 3: Predicted Physicochemical Descriptors for this compound and Related Structures

Descriptor Definition Predicted Value/Range Importance
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule. ~220 g/mol Influences diffusion and absorption.
cLogP Calculated logarithm of the octanol/water partition coefficient. 2.0 - 3.5 Measures lipophilicity, affects absorption and distribution.
Hydrogen Bond Donors (HBD) Number of O-H and N-H bonds. 0 Influences solubility and membrane permeability.
Hydrogen Bond Acceptors (HBA) Number of N and O atoms. 4 (Pyridine N, Ether O, Nitrile N) Influences solubility and receptor binding.
Polar Surface Area (PSA) Surface sum over all polar atoms, primarily oxygen and nitrogen. ~70-80 Ų Correlates with drug transport properties.

Predicted values are estimates for the title compound based on its structure and data from similar molecules.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is essential, as its three-dimensional shape dictates its biological activity. The energy landscape map illustrates the relative energies of different conformers, identifying the most stable (lowest energy) states.

For this compound, conformational flexibility arises from several sources: rotation around the C-O single bonds of the ether linkage and the puckering of the five-membered thiolan ring. The thiolan (tetrahydrothiophene) ring is not planar and can adopt various "envelope" and "twist" conformations. nih.gov

Computational methods, such as systematic or stochastic conformational searches combined with energy minimization using molecular mechanics or quantum chemistry, are used to explore the potential energy surface. nih.gov These studies can identify the global energy minimum conformation as well as other low-energy conformers that might be biologically relevant.

In studies of analogous flexible molecules, researchers have used computer-aided drug design to analyze intrinsic torsional energies. nih.gov This involves calculating the energy as a function of the dihedral angle around key rotatable bonds. For this compound, the critical dihedral angles would be C(pyridine)-C(2)-O-C(3,thiolan) and C(2)-O-C(3,thiolan)-C(2,thiolan). The analysis reveals which orientations are energetically favored and which are forbidden due to steric hindrance. This information is crucial because the conformation in which a molecule binds to its target may not be its lowest-energy state in solution. Therefore, understanding the energy cost required to adopt the "active" conformation is a key aspect of drug design. nih.gov

Applications in Advanced Chemical Synthesis and Functional Materials Science

Role as a Precursor in the Synthesis of Diverse Heterocyclic Systems

Extensive searches of chemical databases and peer-reviewed journals did not yield any studies where 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile is used as a starting material or intermediate.

Synthetic Utility in the Formation of Pyrido[2,3-d]pyrimidinones

The synthesis of pyrido[2,3-d]pyrimidinones, a class of fused heterocycles with significant biological and pharmaceutical interest, often proceeds from substituted 2-aminonicotinonitriles or related pyridine (B92270) derivatives. nih.govnih.govnih.govniscpr.res.in These precursors typically undergo cyclization reactions with various reagents to form the fused pyrimidinone ring. nih.govjocpr.comresearchgate.net However, there are no specific examples or methods reported in the literature that utilize the this compound scaffold for this purpose. The influence of the thiolan-3-yloxy substituent at the 2-position on such cyclization reactions remains uninvestigated.

Intermediate in the Construction of Fused Pyridine Derivatives

Similarly, the role of this compound as an intermediate in the construction of other fused pyridine systems is not described in the available literature. nih.govdocumentsdelivered.comresearchgate.net Synthetic strategies for fused pyridines are diverse, but none specifically mention this compound as a building block. nih.gov

Development as Ligands in Coordination Chemistry

The pyridine-3-carbonitrile (B1148548) framework is a known component in ligands for coordination chemistry. The nitrogen atom of the pyridine ring and the nitrile group can both serve as coordination sites, allowing for the formation of a variety of metal complexes. nih.gov However, the specific derivative, this compound, has not been featured in studies of coordination chemistry.

Formation and Characterization of Metal Complexes

There are no published reports on the synthesis and characterization of metal complexes involving this compound as a ligand. The potential coordination modes of this ligand, which could involve the pyridine nitrogen, the nitrile nitrogen, or potentially the sulfur atom of the thiolan ring, have not been explored.

Exploration of Luminescent and Redox Properties of Coordination Compounds

The luminescent and redox properties of coordination compounds are highly dependent on the nature of both the metal center and the surrounding ligands. Pyridine-containing ligands have been incorporated into luminescent metal complexes. rsc.orgresearchgate.netbeilstein-journals.orgnih.gov However, without any synthesized complexes of this compound, there is no experimental data on their photophysical or electrochemical behavior.

Design and Investigation of Spin Crossover (SCO) Materials

Spin crossover (SCO) is a phenomenon observed in some coordination complexes of transition metals, where the spin state of the metal ion can be switched by external stimuli. The ligand field strength is a critical factor in determining whether a complex will exhibit SCO. While iron(II) complexes with various pyridine-based ligands have been shown to exhibit SCO, there is no research on materials incorporating this compound for this purpose. researchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms for 2 Thiolan 3 Yloxy Pyridine 3 Carbonitrile

Development of Enantioselective Synthetic Routes

The presence of a stereocenter in the thiolane ring of 2-(thiolan-3-yloxy)pyridine-3-carbonitrile necessitates the development of enantioselective synthetic methodologies to access single enantiomers, which is crucial for understanding their differential biological activities and for potential therapeutic applications. Future research in this area could focus on several key strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiopure amino acids or sugars, to construct the chiral thiolane moiety is a viable approach. numberanalytics.com

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, could enable the asymmetric synthesis of the thiolane ring or the stereoselective introduction of the yloxy-pyridine group. numberanalytics.comnumberanalytics.com Asymmetric hydrogenation and organocatalysis are particularly promising techniques for creating chiral heterocycles. numberanalytics.com

Biocatalysis: Employing enzymes or whole-cell systems offers a green and highly selective alternative for producing enantiomerically pure compounds. numberanalytics.comnih.govjocpr.comnih.gov Biocatalysts can operate under mild conditions, minimizing the risk of racemization and other side reactions. nih.gov The use of biocatalysis aligns with the growing demand for sustainable chemical synthesis. numberanalytics.comnih.gov

Synthetic StrategyPotential AdvantagesKey Considerations
Chiral Pool SynthesisReadily available starting materials.Limited structural diversity based on the initial chiral pool.
Asymmetric CatalysisHigh enantioselectivity and catalytic efficiency.Catalyst cost and optimization for the specific substrate.
BiocatalysisHigh enantio- and regioselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate scope.

Rational Design of Next-Generation Analogues and Derivatives

The pyridine-3-carbonitrile (B1148548) scaffold is a well-established pharmacophore found in numerous bioactive compounds. nih.govresearchgate.netekb.eg Rational design of next-generation analogues of this compound could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. Key approaches in this area include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine (B92270) ring, the thiolane moiety, and the linking ether bond will be crucial to elucidate the structural requirements for a desired biological activity. nih.govdocumentsdelivered.com

Computational Modeling: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the design of new derivatives with improved binding affinities for specific biological targets. nih.govresearchgate.net

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility and metabolic stability, without compromising its biological activity.

Design StrategyObjectiveExample Modification
SAR StudiesIdentify key structural features for activity.Substitution on the pyridine ring, altering the thiolane ring size.
Computational ModelingPredict binding affinity and design potent analogues.Docking of virtual compounds into a target protein's active site.
Bioisosteric ReplacementImprove pharmacokinetic properties.Replacing the ether linkage with a thioether or an amide bond.

Integration of Advanced Biological Screening Platforms for Novel Activities

To uncover the full therapeutic potential of this compound and its derivatives, the integration of advanced biological screening platforms is essential. These platforms can identify novel biological activities and mechanisms of action that might be missed by traditional target-based approaches.

Phenotypic Screening: This approach involves screening compounds in cell-based or whole-organism models to identify those that produce a desired phenotypic change, without a priori knowledge of the molecular target. wikipedia.orgtechnologynetworks.com Phenotypic screening has seen a resurgence in drug discovery due to its ability to identify first-in-class therapeutics. technologynetworks.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed fingerprint of a compound's biological effects.

Drug Repurposing: Screening existing libraries of compounds, including derivatives of this compound, against a wide range of disease models could identify unexpected new therapeutic applications. technologynetworks.com

Screening PlatformKey FeaturePotential Application
Phenotypic ScreeningTarget-agnostic approach.Discovery of novel activities for complex diseases.
High-Content ScreeningMultiparametric cellular analysis.Elucidation of mechanisms of action and off-target effects.
Drug RepurposingUtilizes existing compounds.Accelerated drug development for new indications.

Elucidation of Complex Mechanistic Pathways through Multi-Omics Approaches

Understanding the precise mechanism of action of a bioactive compound is fundamental to its development. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool to unravel the complex biological pathways modulated by this compound. nih.govnih.gov

Transcriptomics: Analyzing changes in gene expression in response to compound treatment can identify affected signaling pathways and cellular processes.

Proteomics: Studying alterations in the proteome can reveal the direct protein targets of the compound and its downstream effects on protein networks.

Metabolomics: Profiling changes in small-molecule metabolites can provide insights into the compound's impact on cellular metabolism.

The integration of these datasets can provide a holistic view of the compound's biological effects and help to identify novel drug targets and biomarkers of response. ahajournals.org

Omics ApproachInformation GainedRelevance to Drug Discovery
TranscriptomicsChanges in gene expression.Pathway analysis, target identification.
ProteomicsChanges in protein expression and post-translational modifications.Direct target engagement, biomarker discovery.
MetabolomicsAlterations in metabolic pathways.Understanding of physiological effects, toxicity assessment.

Exploration of Advanced Functional Material Applications Beyond Coordination Chemistry

While pyridine-containing compounds are well-known for their role in coordination chemistry, the unique electronic properties of the pyridine-3-carbonitrile scaffold suggest potential applications in advanced functional materials. Future research could explore the utility of this compound and its derivatives in areas such as:

Organic Electronics: The electron-withdrawing nature of the nitrile group and the aromaticity of the pyridine ring could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

Sensors: The ability of the pyridine nitrogen and the nitrile group to interact with various analytes could be harnessed to develop novel chemical sensors.

Nonlinear Optics: The delocalized π-system of the pyridine-3-carbonitrile core may give rise to nonlinear optical properties, making these compounds candidates for applications in optical communications and data storage.

Material ApplicationRelevant PropertiesPotential Device
Organic ElectronicsCharge transport, luminescence.Organic field-effect transistors (OFETs), OLEDs.
Chemical SensorsAnalyte binding, signal transduction.Chemosensors for metal ions or organic molecules.
Nonlinear OpticsHigh hyperpolarizability.Optical switches, frequency converters.

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogues should be approached with a commitment to sustainable and green chemistry principles to minimize environmental impact. numberanalytics.com Key strategies include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. numberanalytics.com

Catalytic Methods: Employing recyclable and reusable catalysts, including biocatalysts and heterogeneous catalysts, to improve reaction efficiency and reduce waste. numberanalytics.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, often leading to higher yields and purity with reduced waste generation. beilstein-journals.orgsci-hub.seacs.orgacs.org Microwave-assisted flow synthesis is a particularly promising technique for the preparation of pyridine derivatives. researchgate.net

Green Chemistry PrincipleImplementation StrategyBenefit
Use of Green SolventsEmploying water or ionic liquids as reaction media.Reduced pollution and health hazards.
CatalysisUtilizing recyclable catalysts or biocatalysts.Increased atom economy and reduced waste.
Flow ChemistryContinuous processing in microreactors.Improved safety, efficiency, and scalability.

Q & A

Q. What are the common synthetic routes for preparing 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile and related pyridine-3-carbonitrile derivatives?

Pyridine-3-carbonitrile derivatives are typically synthesized via regioselective reactions involving malononitrile or cyanoacetamide with ketones or aldehydes. For example, α,β-unsaturated ketones can react with malononitrile under basic conditions (e.g., sodium ethoxide) to form pyridine-3-carbonitrile scaffolds. This method ensures high regioselectivity, as seen in the synthesis of 2-alkoxy-benzothiepino-pyridine-3-carbonitriles . Multi-component reactions, such as those using β-alkoxy-β-ketoenamides with thiophene derivatives, also provide efficient pathways for structurally complex analogs .

Q. How is X-ray crystallography applied to confirm the structure of pyridine-3-carbonitrile derivatives?

X-ray crystallography remains the gold standard for structural validation. Programs like SHELXL (part of the SHELX suite) are widely used for refining small-molecule crystal structures. For example, Zhong et al. employed SHELXL to resolve the crystal structure of a pyridine-3-carbonitrile derivative, confirming bond angles and spatial arrangement . High-resolution data collection and twin-detection algorithms in SHELX improve accuracy, especially for compounds with conformational flexibility .

Q. What in vitro assays are used to evaluate the biological activity of pyridine-3-carbonitrile derivatives?

Common assays include:

  • Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains, as demonstrated for 2-amino-4-aryl-pyridine-3-carbonitriles .
  • Anti-inflammatory activity : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., NCI-60 panel) to determine GI50 values .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine-3-carbonitrile synthesis be addressed?

Regioselectivity is influenced by reaction conditions and catalysts. For instance, sodium alkoxide bases favor nucleophilic attack at the α-position of α,β-unsaturated ketones, directing cyano group incorporation. Copper-mediated three-component reactions (e.g., with imidazo[1,2-a]pyridines) exploit ligand effects to control regiochemistry, as shown in the synthesis of 3-cyanoimidazo-pyridines . Computational modeling (DFT) can also predict reactive sites to optimize regioselectivity .

Q. What advanced NMR techniques resolve structural ambiguities in pyridine-3-carbonitrile derivatives?

  • <sup>13</sup>C NMR : Identifies nitrile peaks at ~115–120 ppm and distinguishes aromatic carbons. For example, 2-amino-4-(3-fluorophenyl)pyridine-3-carbonitrile shows distinct signals at 119–123 ppm for nitrile and fluorophenyl groups .
  • 2D NMR (HSQC, HMBC) : Maps <sup>1</sup>H-<sup>13</sup>C correlations to confirm substituent positions, especially in regiochemical isomers .

Q. How are molecular docking studies utilized to predict the pharmacological targets of pyridine-3-carbonitrile derivatives?

Docking tools (e.g., AutoDock Vina) model interactions between pyridine-3-carbonitriles and target proteins. For instance, Lubabegron, a β-adrenergic receptor agonist containing a pyridine-3-carbonitrile moiety, was optimized via docking to assess hydrogen bonding with residues like Ser<sup>165</sup> and Asp<sup>172</sup> . Pharmacophore mapping further refines predictions for anti-fibrotic or anticancer activity .

Q. What strategies mitigate toxicity in pyridine-3-carbonitrile-based drug candidates?

  • Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxides) that may cause hepatic toxicity.
  • Inhalation toxicity models : Rats exposed to trifluoromethylpyridines showed nasal epithelial damage, guiding structural modifications to reduce toxicity .
  • Prodrug design : Masking the nitrile group with hydrolyzable esters improves safety profiles .

Methodological Challenges and Solutions

Q. How are solvent-free conditions optimized for green synthesis of pyridine-3-carbonitrile derivatives?

Solid-state reactions using sodium ethoxide or grinding (mechanochemistry) reduce solvent waste. For example, 2-amino-6-methyl-4-aryl-pyrano-pyridine-3-carbonitriles were synthesized quantitatively under solvent-free conditions, achieving 85–95% yields .

Q. What analytical techniques validate purity in pyridine-3-carbonitrile intermediates?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities <0.1% .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup> for C12H10N3OS at m/z 260.0594) .

Q. How are photopolymerization applications of pyridine-3-carbonitrile derivatives studied?

Fluorescence Probe Technique (FPT) monitors real-time polymerization kinetics. Derivatives like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile act as fluorescent sensors, with emission shifts (Δλ = 30–50 nm) correlating to monomer conversion rates .

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